N-[3-(dimethylamino)phenyl]octadecanamide
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Overview
Description
N-[3-(dimethylamino)phenyl]octadecanamide: is a chemical compound with the molecular formula C26H46N2O . It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, further connected to an octadecanamide chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)phenyl]octadecanamide typically involves the reaction of 3-(dimethylamino)aniline with octadecanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-[3-(dimethylamino)phenyl]octadecanamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) or bromine (Br2) can be used under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
N-[3-(dimethylamino)phenyl]octadecanamide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Studied for its interactions with biological membranes and proteins .
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in drug delivery systems due to its amphiphilic nature .
Industry:
- Utilized in the formulation of specialty chemicals and surfactants.
- Applied in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]octadecanamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the long alkyl chain can insert into lipid bilayers, affecting membrane properties and signaling pathways .
Comparison with Similar Compounds
- N-[3-(dimethylamino)propyl]octadecanamide
- N-[3-(dimethylamino)phenyl]hexadecanamide
- N-[3-(dimethylamino)phenyl]dodecanamide
Comparison: N-[3-(dimethylamino)phenyl]octadecanamide is unique due to its specific combination of a dimethylamino group and an octadecanamide chain. This structure imparts distinct physicochemical properties, such as solubility and amphiphilicity, which differentiate it from similar compounds with shorter or different alkyl chains .
Properties
Molecular Formula |
C26H46N2O |
---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N-[3-(dimethylamino)phenyl]octadecanamide |
InChI |
InChI=1S/C26H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(23-24)28(2)3/h19-21,23H,4-18,22H2,1-3H3,(H,27,29) |
InChI Key |
MYBWKZDSUTUNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=CC=C1)N(C)C |
Origin of Product |
United States |
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